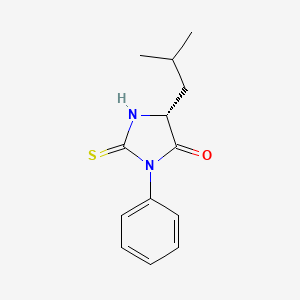

(R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is a chiral compound with a unique structure that includes an isobutyl group, a phenyl group, and a thioxoimidazolidinone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of isobutylamine with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the desired thioxoimidazolidinone compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding imidazolidinones.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Imidazolidinones.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Applications De Recherche Scientifique

®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxoimidazolidinone core can interact with enzymes or receptors, modulating their activity. The isobutyl and phenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

(S)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one: The enantiomer of the compound with similar properties but different stereochemistry.

5-Isobutyl-3-phenyl-2-oxoimidazolidin-4-one: A structurally similar compound with an oxo group instead of a thioxo group.

3-Phenyl-2-thioxoimidazolidin-4-one: Lacks the isobutyl group but retains the thioxoimidazolidinone core.

Uniqueness: ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its specific stereochemistry and the presence of both isobutyl and phenyl groups, which contribute to its distinct chemical and biological properties.

This article provides a comprehensive overview of ®-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(R)-5-Isobutyl-3-phenyl-2-thioxoimidazolidin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves the reaction of isobutyl derivatives with phenyl isothiocyanate. The reaction conditions and the choice of solvents can significantly influence the yield and purity of the final product. The compound can be characterized using various spectroscopic techniques including IR, NMR, and mass spectrometry to confirm its structure.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of thioxoimidazolidinones, including this compound. Research indicates that compounds containing the thioxoimidazolidinone scaffold exhibit potent activity against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Thioxoimidazolidinones

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Candida albicans | 16 µg/mL |

These results indicate that the compound exhibits notable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. In vivo studies have shown that this compound can reduce inflammation in animal models, suggesting its potential utility in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity Assessment

In a study evaluating the anti-inflammatory effects using a carrageenan-induced paw edema model in rats, this compound was administered at varying doses. The results indicated a significant reduction in paw swelling compared to control groups, with optimal effects observed at doses of 20 mg/kg .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that this compound may inhibit bacterial cell wall synthesis and modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines.

Propriétés

Formule moléculaire |

C13H16N2OS |

|---|---|

Poids moléculaire |

248.35 g/mol |

Nom IUPAC |

(5R)-5-(2-methylpropyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C13H16N2OS/c1-9(2)8-11-12(16)15(13(17)14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)/t11-/m1/s1 |

Clé InChI |

FMVWVPAXPVSWER-LLVKDONJSA-N |

SMILES isomérique |

CC(C)C[C@@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2 |

SMILES canonique |

CC(C)CC1C(=O)N(C(=S)N1)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.